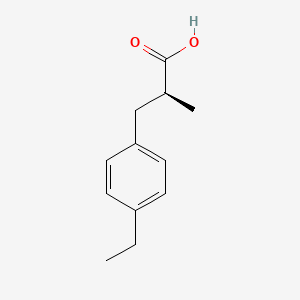

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the biotransformation of 2-methyl cinnamaldehyde using recombinant strains of Saccharomyces cerevisiae. This method leverages the stereoselective hydrogenation of the C-C double bonds of α-alkyl aldehydes . Another method involves the oxidation of racemic 2-methyl-3-phenyl-1-propanol with acetic acid bacteria .

Industrial Production Methods

Industrial production of this compound often involves microbial biotransformations due to their high enantio- and regio-selectivity. These methods are environmentally friendly and provide optically pure products .

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or ethers.

Applications De Recherche Scientifique

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as an intermediate in drug synthesis.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2S)-2-(4-ethylphenyl)-3-(2-methoxyphenyl)propanoic acid

- (2S)-2-(4-ethylphenoxy)-3-phenylpropanoic acid

Uniqueness

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid is unique due to its specific stereochemistry and the presence of an ethyl group on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.

Activité Biologique

(2S)-3-(4-Ethylphenyl)-2-methylpropanoic acid is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16O2

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's carboxylic acid group allows for hydrogen bonding and ionic interactions, which can enhance its affinity for various receptors and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).

- Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways related to pain and inflammation.

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

Studies have shown that the compound reduces inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This effect could be quantified through assays measuring cytokine levels in serum following administration.

Analgesic Effects

In pain models, such as the formalin test in rodents, this compound demonstrated significant analgesic properties, reducing both acute and chronic pain responses.

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

-

Study on Inflammatory Bowel Disease (IBD) :

- Objective : To evaluate the efficacy of this compound in a rodent model of IBD.

- Findings : The treatment group showed a significant reduction in disease severity compared to controls, with histological analysis revealing decreased mucosal damage.

-

Chronic Pain Management :

- Objective : Assess the chronic pain relief effects in a neuropathic pain model.

- Results : Animals treated with the compound exhibited reduced pain sensitivity, as measured by thermal and mechanical thresholds.

Data Tables

Propriétés

IUPAC Name |

(2S)-3-(4-ethylphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-10-4-6-11(7-5-10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZPPEQDIQJNFB-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.